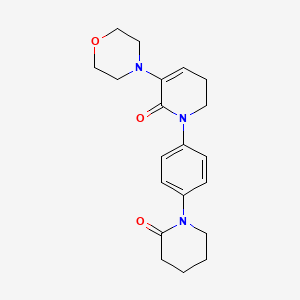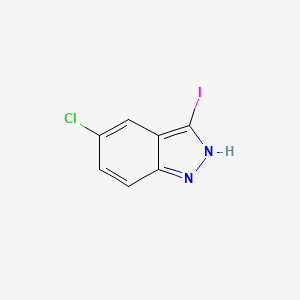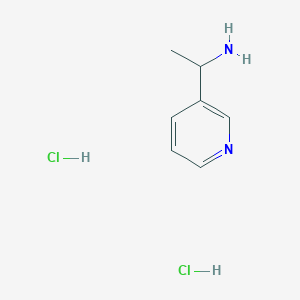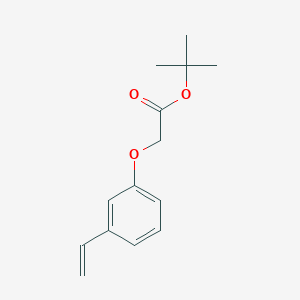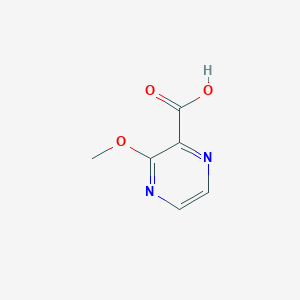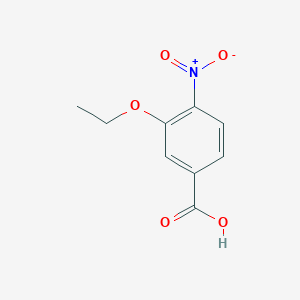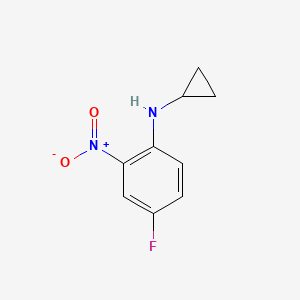![molecular formula C12H8F4N2O B1370990 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1094937-85-5](/img/structure/B1370990.png)
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Descripción general
Descripción
“3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound with the empirical formula C6H3F4N . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves the use of fluorine, which has unique physicochemical properties that contribute to the biological activities of the resulting compounds .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique characteristics of these groups are thought to contribute to the compound’s biological activities .Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” and similar compounds are often influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline” include a molecular weight of 165.09, a refractive index of 1.406, a boiling point of 37 °C at 10 mmHg, and a density of 1.391 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is significant in pharmaceuticals due to its ability to enhance the biological activity of drug molecules. This compound can be utilized in the synthesis of FDA-approved drugs, particularly those that require the unique properties of the trifluoromethyl group to interact with biological targets .
Agrochemical Synthesis
In the agrochemical industry, the trifluoromethylpyridine moiety is crucial for developing active ingredients in pesticides. This compound can serve as a precursor for synthesizing new agrochemicals that offer improved efficacy and safety profiles for crop protection .
Material Science
The unique physicochemical properties of 3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline make it a valuable intermediate in the synthesis of advanced materials, such as well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide), which have applications in creating high-performance polymers .
Catalysis
This compound’s structural motif is beneficial in catalysis, where it can be used to develop new catalytic systems. For example, it can act as a ligand in palladium-catalyzed reactions, aiding in the regioselective synthesis of complex organic molecules .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives can also be used in veterinary medicine. The trifluoromethyl group contributes to the development of veterinary drugs that require specific interactions with animal biological systems .
Organic Synthesis
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline can be used as a building block in organic synthesis. Its presence in a molecule can influence the reactivity and stability of the compound, making it a valuable tool for synthetic chemists .
Medicinal Chemistry Research
In medicinal chemistry, this compound can be used to explore the structure-activity relationships of new drug candidates. By incorporating the trifluoromethylpyridine group into various molecular frameworks, researchers can study its impact on pharmacokinetics and pharmacodynamics .
Environmental Science
The environmental fate of fluorinated compounds is an area of active research. This compound can be used in studies to understand the environmental impact of fluorinated pollutants and to develop methods for their detection and degradation .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O/c13-9-5-8(17)2-3-10(9)19-11-4-1-7(6-18-11)12(14,15)16/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNQNARPBGMJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)


![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-amine](/img/structure/B1370918.png)
